Z-YVAD-FMK -

Z-YVAD-FMK

Catalog Number: EVT-1534067
CAS Number:
Molecular Formula: C31H39FN4O9
Molecular Weight: 630.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-YVAD-FMK, or benzyloxycarbonyl-Tyrosine-Valine-Aspartate-[O-methyl]-fluoromethylketone, is a potent and irreversible inhibitor of caspase-1, a key enzyme involved in the apoptotic and inflammatory processes. This compound is widely utilized in biochemical research to study apoptosis and inflammation, particularly in relation to diseases where caspase-1 plays a critical role, such as neurodegenerative disorders and cancer. The compound's ability to penetrate cells makes it particularly valuable for in vitro studies of caspase activity.

Source and Classification

Z-YVAD-FMK is classified as a fluoromethyl ketone derivative. It is synthesized from standard peptide synthesis techniques and is recognized for its specificity towards caspase-1, distinguishing it from other caspase inhibitors that may have broader activity profiles. The compound is often sourced from specialized chemical suppliers and is used extensively in laboratory settings for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-YVAD-FMK typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptide sequences while incorporating the fluoromethyl ketone moiety at the terminal end.

  1. Solid-Phase Peptide Synthesis: The initial step involves attaching the first amino acid to a resin support. Subsequent amino acids are added one at a time, with each step involving deprotection and coupling reactions.
  2. Incorporation of Fluoromethyl Ketone: The fluoromethyl ketone group is introduced during the final stages of synthesis, often using a protected form of aspartic acid that can be converted into the active inhibitor upon cleavage of protective groups.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin, and purification is typically performed using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays .
Molecular Structure Analysis

Structure and Data

Z-YVAD-FMK has a molecular formula of C₁₃H₁₅FNO₃ and a molecular weight of approximately 251.27 g/mol. The structure features:

  • A benzyloxycarbonyl group providing stability.
  • A sequence comprising tyrosine, valine, and aspartate residues.
  • A fluoromethyl ketone functionality that is crucial for its inhibitory action on caspases.

The structural integrity of Z-YVAD-FMK allows it to effectively mimic natural substrates of caspases, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Z-YVAD-FMK primarily functions through its interaction with caspase-1, where it forms a covalent bond with the active site cysteine residue. This irreversible binding prevents the enzyme from processing its natural substrates, thereby inhibiting apoptotic signaling pathways.

  1. Caspase Inhibition: Upon administration, Z-YVAD-FMK binds to the active site of caspase-1, blocking its enzymatic activity.
  2. Impact on Apoptosis: The inhibition alters downstream signaling cascades involved in cell death and inflammation, which can be quantitatively assessed using various assays such as flow cytometry or enzyme-linked immunosorbent assays (ELISA) to measure cytokine release .
Mechanism of Action

Process and Data

The mechanism by which Z-YVAD-FMK exerts its effects involves:

  1. Covalent Modification: The fluoromethyl ketone moiety reacts with the catalytic cysteine residue in the active site of caspase-1.
  2. Prevention of Substrate Cleavage: By occupying the active site, Z-YVAD-FMK prevents caspase-1 from cleaving its substrates, which include pro-inflammatory cytokines like interleukin-1β.
  3. Alteration of Apoptotic Pathways: This inhibition can lead to reduced apoptosis in various cell types, including those subjected to stressors like butyrate in colon cancer models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Z-YVAD-FMK exhibits specific physical properties that are relevant for its application:

  • Solubility: Limited solubility in aqueous solutions; typically prepared in dimethyl sulfoxide (DMSO) before dilution.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or extreme pH levels.
  • Storage Conditions: Recommended storage below -20°C to maintain stability over time .
Applications

Scientific Uses

Z-YVAD-FMK has several applications in scientific research:

  1. Apoptosis Studies: It is widely used to investigate apoptotic pathways in various cell types by inhibiting caspase-1 activity.
  2. Inflammation Research: The compound helps elucidate the role of caspases in inflammatory responses, particularly in models of neuroinflammation or cancer.
  3. Cell-Free Protein Synthesis: Z-YVAD-FMK has been employed in cell-free systems to study protein synthesis mechanisms while preventing caspase-mediated degradation .
Introduction to Z-YVAD-FMK

Historical Development of Caspase Inhibitors

The development of caspase inhibitors emerged from the convergence of apoptosis research and protease biochemistry in the late 20th century. The foundational work began with the identification of interleukin-1β-converting enzyme (ICE, later termed caspase-1) in 1989, which catalyzed efforts to design specific inhibitors to modulate inflammatory cell death [4] [7]. Early inhibitors like Ac-YVAD-CHO (aldehyde-based) demonstrated reversibility but suffered from poor cellular permeability and metabolic instability. This prompted the development of fluoromethyl ketone (FMK)-derivatized peptides, which formed irreversible covalent bonds with catalytic cysteine residues in caspases, enhancing stability and cell permeability [7] [10].

Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone; CAS 210344-97-1) was synthesized as part of this evolution. Its design incorporated three strategic elements:

  • A tetrapeptide sequence (YVAD) mimicking the cleavage site of pro-IL-1β, optimizing specificity for inflammatory caspases.
  • A benzyloxycarbonyl (Z) group enhancing membrane penetration.
  • An FMK warhead enabling irreversible inhibition via thioether bond formation with the caspase active site [2] [5] [8]. Unlike its predecessor Z-VAD-FMK (a pan-caspase inhibitor), Z-YVAD-FMK targeted caspase-1 with higher selectivity, reducing off-target effects on apoptotic caspases [7] [10]. Historically, it bridged the gap between tool compounds and therapeutic candidates, though metabolic instability (e.g., generation of fluoroacetate) limited clinical translation [10].

Table 1: Evolution of Key Caspase Inhibitors

InhibitorChemical ClassCaspase TargetsKey Advancement
Ac-YVAD-CHOAldehyde-peptideCaspase-1First reversible inhibitor; poor stability
Z-VAD-FMKFMK-peptidePan-caspaseBroad-spectrum; cell-permeable
Z-YVAD-FMKFMK-peptideCaspase-1/4Enhanced specificity for inflammatory caspases
VX-765 (Belnacasan)Carboxylate-peptidomimeticCaspase-1Orally bioavailable; advanced to clinical trials

Structural and Functional Classification of Z-YVAD-FMK

Chemical Structure:Z-YVAD-FMK (C₃₁H₃₉FN₄O₉; MW 630.7 Da) consists of:

  • A tetrapeptide backbone (YVAD) with tyrosine (Y) at the P4 position, critical for caspase-1 recognition.
  • An N-terminal benzyloxycarbonyl (Z) group conferring lipophilicity for cell membrane diffusion.
  • A C-terminal fluoromethyl ketone (FMK) moiety that irreversibly alkylates the catalytic cysteine residue (Cys285 in caspase-1) [2] [5] [8].

Mechanism of Inhibition:Upon cellular entry, Z-YVAD-FMK binds to the substrate pocket of activated caspase-1 or caspase-4. The FMK group undergoes nucleophilic attack by the cysteine thiol, forming a stable thioether adduct that blocks substrate access. This inhibition is concentration-dependent (IC₅₀: 10–100 μM in cellular assays) and irreversible, requiring de novo synthesis for caspase activity restoration [5] [8] [10].

Specificity Profile:While primarily targeting caspase-1, Z-YVAD-FMK also inhibits:

  • Caspase-4: Due to structural homology with caspase-1 in the substrate-binding cleft [5] [9].
  • Caspase-5: At higher concentrations [10].Minimal inhibition of caspase-3, -7 (apoptotic executioners) or caspase-8 (extrinsic apoptosis initiator) is observed, distinguishing it from pan-caspase inhibitors like Z-VAD-FMK [7] [10].

Table 2: Selectivity Profile of Z-YVAD-FMK

CaspaseRoleInhibition by Z-YVAD-FMKEvidence
Caspase-1Inflammasome effectorStrong (IC₅₀ ~0.1 μM)Blocks IL-1β maturation in macrophages
Caspase-4Non-canonical pyroptosisModerate (IC₅₀ ~5 μM)Inhibits LPS-induced pyroptosis
Caspase-3Apoptotic executionerWeak (>50 μM required)No significant effect on apoptosis
Caspase-8Extrinsic apoptosisNegligibleFails to block TNFα-induced apoptosis

Role in Apoptosis and Pyroptosis Pathways

Pyroptosis Execution:Z-YVAD-FMK is a pivotal tool for dissecting pyroptosis—a gasdermin-mediated, pro-inflammatory cell death. In canonical pyroptosis, inflammasomes (e.g., NLRP3) activate caspase-1, which cleaves:

  • Pro-inflammatory cytokines: Pro-IL-1β and pro-IL-18 into mature forms.
  • Gasdermin D (GSDMD): Liberating its N-terminal pore-forming domain (GSDMD-NT) [3] [6] [9].

Z-YVAD-FMK abolishes both processes by inhibiting caspase-1. This prevents:

  • GSDMD-NT oligomerization: Blocking plasma membrane pore formation (diameter: 10–20 nm).
  • Cytokine release: IL-1β and IL-18 secretion, dampening inflammation [3] [9]. In macrophages, pretreatment with Z-YVAD-FMK (20–50 μM) reduces lactate dehydrogenase (LDH) release by 70–90% and IL-1β secretion by >80% post-LPS/nigericin stimulation [3] [6].

Apoptosis Interactions:Although not primarily apoptotic, Z-YVAD-FMK indirectly modulates apoptosis in specific contexts:

  • Crosstalk inhibition: In dendritic cells, caspase-1 inhibition reduces caspase-8-mediated apoptosis during Salmonella infection [9].
  • Therapeutic paradox: In cancer models, Z-YVAD-FMK suppresses pyroptosis but may fail to rescue cells if apoptosis coexists (e.g., via caspase-3 activation) [6].

Disease Research Applications:

  • Atherosclerosis: In ApoE−/− mice, daily Z-YVAD-FMK (200 μg) for 4 weeks reduced aortic plaque area by 40%, macrophage infiltration by 55%, and cleaved GSDMD levels by 60% by inhibiting vascular inflammasome activation [3].
  • Tumor Immunomodulation: Z-YVAD-FMK blocks chemotherapy-induced pyroptosis in macrophages, reducing IL-1β-driven tumor growth. However, in GSDME-expressing tumors, it may enhance apoptosis by preventing pyroptotic "switch" [6].
  • Infection Control: It inhibits Shigella flexneri-induced macrophage pyroptosis, but may inadvertently promote bacterial spread by suppressing inflammasome defense [9].

Table 3: Key Research Findings with Z-YVAD-FMK

Disease ModelExperimental SystemKey OutcomeMechanistic Insight
AtherosclerosisApoE−/− mice↓ Plaque area, ↓ VCAM-1, ↓ MCP-1Suppressed macrophage pyroptosis
Acute Lung InjuryPM2.5-exposed mice↓ Bronchial inflammation, ↓ IL-1βInhibited NLRP3/caspase-1 axis
Colorectal CancerCaco-2 cells↓ Butyrate-induced growth inhibitionBlocked caspase-1-mediated pyroptosis
Neisseria InfectionHuman macrophages↓ IL-1β secretion, ↑ intracellular bacteriaCompromised bacterial clearance via pyroptosis blockade

Properties

Product Name

Z-YVAD-FMK

Molecular Formula

C31H39FN4O9

Molecular Weight

630.66

Synonyms

(8S,11S,14S)-methyl 14-(2-fluoroacetyl)-5-(4-hydroxybenzyl)-8-isopropyl-11-methyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.